1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine
Description
The compound 1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine (hereafter referred to as the target compound) is a hybrid molecule featuring:
- A 1,2,3-triazole core substituted at position 1 with a 4-chlorophenyl group and at position 5 with a pyridin-3-yl group.
- A carbonyl bridge linking the triazole to a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O/c25-19-8-10-21(11-9-19)31-23(18-5-4-12-26-17-18)22(27-28-31)24(32)30-15-13-29(14-16-30)20-6-2-1-3-7-20/h1-12,17H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXQGFPRXVJRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its stability and versatility in biological interactions. The presence of chlorophenyl and pyridinyl groups enhances its chemical properties, potentially increasing its affinity for biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of 1,2,4-triazoles demonstrated potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The triazole ring's ability to interact with bacterial enzymes is believed to be a key factor in this activity.
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms. For example, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress .
Other Pharmacological Activities
The compound may also exhibit additional pharmacological activities such as anti-inflammatory and analgesic effects. Triazole-based compounds have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
The mechanism of action of this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The triazole ring can act as a ligand for various biological targets, potentially inhibiting their activity and altering cellular signaling pathways .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar triazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Additional Notes |
|---|---|---|---|
| 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole | High (MIC: 0.125–8 µg/mL) | Moderate | Effective against Gram-positive bacteria |
| 5-(pyridin-3-yl)-1H-1,2,3-triazole | Moderate | High | More potent against certain cancer cell lines |
| 1-(4-bromophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole | Low | Moderate | Bromine substitution affects reactivity |
Case Studies
Several case studies have documented the efficacy of triazole compounds in clinical settings:
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various triazoles against resistant strains of bacteria. The results showed that certain derivatives exhibited superior activity compared to traditional antibiotics .
- Cancer Treatment : In a preclinical study involving human cancer cell lines, triazole derivatives were found to significantly reduce tumor growth in xenograft models . These findings suggest potential for development into therapeutic agents.
Scientific Research Applications
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor properties. The presence of the triazole ring in this compound enhances its efficacy against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation effectively.
Table 1: Antitumor Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | 1.61 | |
| Compound B | Jurkat | 1.98 | |
| Compound C | MCF-7 | <10 |
Anticonvulsant Activity
The structural similarities of this compound with known anticonvulsants suggest potential efficacy in treating seizure disorders. Studies focusing on related piperazine derivatives have indicated that modifications in their structure can significantly enhance anticonvulsant properties.
Table 2: Anticonvulsant Activity Studies
| Compound Name | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Piperazine Derivative 1 | PTZ-induced seizures | 100 | |
| Piperazine Derivative 2 | Maximal electroshock | 85 |
Case Studies
Several studies have explored the pharmacological properties of similar compounds:
- Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their NK(1) receptor antagonism, demonstrating significant in vitro potency and favorable pharmacokinetic profiles. This supports the hypothesis that modifications in piperazine structures can lead to enhanced biological activities .
- Triazole Compounds : Research on triazole-containing compounds has shown that they can effectively inhibit tumor growth in various cancer models. For instance, a study indicated that specific modifications in the triazole structure can enhance anticancer activity against breast cancer cell lines .
Chemical Reactions Analysis
Key Data:
| Reaction Component | Role | Conditions |
|---|---|---|
| 3-Ethynylpyridine | Alkyne donor | DMF/H₂O (1:1) |
| 4-Chlorophenyl azide | Azide donor | 60°C, 12 hrs |
| CuSO₄·5H₂O | Catalyst | 10 mol% |
| Sodium ascorbate | Reducing agent | 20 mol% |
Formation of the Piperazine-Carbonyl Linkage
The piperazine moiety is introduced via amide coupling between the triazole-carboxylic acid derivative and 4-phenylpiperazine:
-
Carboxylic acid activation : The triazole intermediate is converted to an acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) .
-
Nucleophilic acyl substitution : Activated acid reacts with 4-phenylpiperazine in the presence of triethylamine (TEA) at 0–25°C for 6–8 hours .
Key Data:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acid activation | SOCl₂ | DCM | 0°C → 25°C | 92% |
| Amide coupling | TEA | DCM | 25°C | 78% |
Chlorophenyl Substituent Reactivity
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under harsh conditions:
-
Reaction with KNH₂ in liquid NH₃ replaces Cl with NH₂ at 150°C for 24 hours .
-
Limited applicability due to steric hindrance from the triazole core .
Pyridinyl Ring Modifications
The pyridine ring participates in Mannich reactions to introduce side chains:
Biological Activity-Driven Modifications
To enhance pharmacological properties, the compound undergoes:
-
Sulfonation : Treatment with chlorosulfonic acid introduces -SO₃H groups at the pyridine C-4 position .
-
Methylation : Diazomethane (CH₂N₂) in ether selectively methylates the triazole N-2 position .
Comparative Reactivity Table:
Stability Under Acidic/Basic Conditions
-
Acidic hydrolysis : The amide bond cleaves in 6M HCl at 100°C after 8 hours .
-
Basic hydrolysis : The triazole ring remains intact in 2M NaOH at 80°C for 24 hours .
Catalytic Hydrogenation
The pyridine ring is reduced to piperidine using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 5 hours .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Piperazine Linkages
(a) 1-(4-{4-[1-(2-Chlorophenyl)-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carbonyl]Piperazin-1-yl}Phenyl)Ethan-1-One ()
- Structural Similarities :
- Shares the 1,2,3-triazole core substituted with chlorophenyl and pyridin-3-yl groups.
- Contains a piperazine-carbonyl linker.
- Key Differences :
- The triazole is substituted with a 2-chlorophenyl (vs. 4-chlorophenyl in the target compound).
- The piperazine is attached to an acetyl-phenyl group instead of a simple phenyl group.
- Implications :
(b) Ethyl 1-Phenyl-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate ()
- Structural Similarities :
- Features the 1,2,3-triazole core with phenyl and pyridin-3-yl substituents.
- Key Differences :
- Lacks the 4-chlorophenyl group and piperazine moiety.
- Contains an ethyl carboxylate group at position 3.
- Activity Data :
Triazole Derivatives with Carboxamide Linkages
(a) 1-(4-Chlorophenyl)-N-(2-Phenylethyl)-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxamide (L806-0102, )
- Structural Similarities :
- Retains the 4-chlorophenyl and pyridin-3-yl substituents on the triazole.
- Key Differences :
- Uses a carboxamide linker to a 2-phenylethyl group instead of a carbonyl-piperazine.
Piperazine-Containing Analogues with Different Cores
(a) 4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Butan-1-One (Compound 5, )
- Structural Similarities :
- Contains a piperazine group linked via a carbonyl to a heterocyclic core (pyrazole).
- Key Differences :
- Replaces the triazole with a pyrazole core.
- Substituted with a trifluoromethylphenyl group.
- Implications :
Anticancer Activity
- Target Compound vs. The 4-chlorophenyl group could increase binding affinity to kinase targets (e.g., c-Met) relative to simple phenyl substituents .
Role of Substituents
- Chlorophenyl Position :
- Pyridin-3-yl Group :
- Present in both the target compound and L806-0102 (), this group likely contributes to π-π stacking interactions with aromatic residues in enzymes.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and condensation. For example, analogs with 1,2,3-triazole cores often require copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Optimization involves controlling temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5–10 mol% CuI). Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the target compound .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves aromatic protons (e.g., pyridin-3-yl at δ 8.5–9.0 ppm) and confirms regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 485.1234). X-ray crystallography, as seen in related piperazine-triazole hybrids, can resolve intramolecular interactions, such as C–H···N hydrogen bonds stabilizing the triazole-piperazine junction .
Q. What preliminary biological assays are recommended for screening this compound’s activity?
- Methodological Answer : Initial screening includes antimicrobial assays (e.g., MIC against S. aureus and C. albicans) due to structural similarity to pyrazole-piperazine hybrids with reported antifungal activity . Cytotoxicity assays (e.g., MTT on HEK-293 cells) assess safety profiles. Dose-response curves (0.1–100 µM) and positive controls (e.g., fluconazole for fungi) ensure reliability .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like CYP51 (fungal enzyme) or 5-HT receptors (neurological targets) identifies key interactions. For example, the 4-chlorophenyl group may occupy hydrophobic pockets, while the pyridinyl-triazole moiety engages in π-π stacking. Free energy perturbation (FEP) calculations optimize substituents (e.g., replacing pyridin-3-yl with pyrimidin-2-yl) to improve binding ΔG values .
Q. What crystallographic challenges arise in resolving this compound’s solid-state structure, and how are they addressed?
- Methodological Answer : Polymorphism and poor crystal growth are common due to flexible piperazine and triazole rings. Slow vapor diffusion (e.g., ether into DCM solution) promotes single-crystal formation. High-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) resolves disorder in the phenylpiperazine moiety. Hirshfeld surface analysis quantifies intermolecular interactions, such as C–Cl···π contacts (3.3–3.5 Å), influencing packing .
Q. How do contradictory bioactivity results across studies arise, and what validation strategies mitigate them?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. cytotoxic effects) may stem from assay conditions (e.g., serum concentration affecting compound solubility). Validation includes:
- Replicating assays in triplicate with blinded controls.
- Testing metabolite stability (e.g., liver microsome incubation) to rule out false positives from degradation products.
- Cross-referencing with structurally validated analogs (e.g., 1,5-diarylpyrazoles with known SAR) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : LogP adjustments (target ~2–3) enhance blood-brain barrier penetration. Acetonitrile/water (70:30) solubility assays identify formulation needs (e.g., PEG-400 co-solvent). Metabolic stability is assessed via hepatic microsomal incubation (t₁/₂ > 30 min). Pro-drug approaches (e.g., esterification of the carbonyl group) may improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
